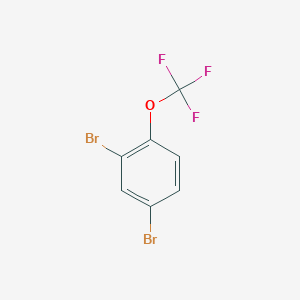

2,4-Dibromo-1-(trifluoromethoxy)benzene

Vue d'ensemble

Description

2,4-Dibromo-1-(trifluoromethoxy)benzene is an organic compound characterized by the presence of two bromine atoms and a trifluoromethoxy group attached to a benzene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1-(trifluoromethoxy)benzene typically involves the bromination of 1-(trifluoromethoxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or iron(III) bromide (FeBr3), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process involves the continuous addition of bromine to a reaction mixture containing 1-(trifluoromethoxy)benzene and a catalyst, ensuring consistent product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dibromo-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of dihalogenated or monohalogenated derivatives.

Substitution: Replacement of bromine atoms with other functional groups, leading to the formation of various derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

2,4-Dibromo-1-(trifluoromethoxy)benzene serves as a key intermediate in the synthesis of various pharmaceuticals. Its trifluoromethoxy group enhances the bioactivity and stability of drug candidates.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized using this intermediate have shown efficacy against certain cancer cell lines by inhibiting specific pathways involved in tumor growth .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals, particularly herbicides and insecticides. The presence of bromine and trifluoromethoxy groups contributes to the potency and selectivity of these agents.

Table: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Application |

|---|---|---|

| Herbicide A | This compound derivative | Broadleaf weed control |

| Herbicide B | Trifluoromethoxy-based compound | Selective grass control |

Material Science Applications

In materials science, this compound is explored for its potential in liquid crystal displays (LCDs) and other electronic materials due to its unique electronic properties.

Case Study: Liquid Crystal Displays

Studies have demonstrated that incorporating this compound into liquid crystal formulations can enhance the response time and thermal stability of LCDs. The trifluoromethoxy group plays a crucial role in improving the alignment of liquid crystals .

Synthesis and Production

The synthesis of this compound typically involves halogenation and subsequent reactions to introduce the trifluoromethoxy group. Various methods have been documented, including:

- Halogenation : Utilizing bromine in the presence of a catalyst.

- Fluorination : Using anhydrous hydrogen fluoride to introduce the trifluoromethoxy group.

Table: Synthesis Methods

| Method | Reactants | Yield (%) |

|---|---|---|

| Halogenation | Benzene + Bromine + Catalyst | 85 |

| Fluorination | Halogenated product + Anhydrous HF | 90 |

Mécanisme D'action

The mechanism by which 2,4-Dibromo-1-(trifluoromethoxy)benzene exerts its effects depends on the specific application

Comparaison Avec Des Composés Similaires

2,4-Dibromo-1-(trifluoromethoxy)benzene is unique due to its combination of bromine and trifluoromethoxy groups. Similar compounds include:

1-Bromo-2-(trifluoromethoxy)benzene: Similar structure but with a different position of the bromine atom.

2-Bromo-1-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Activité Biologique

2,4-Dibromo-1-(trifluoromethoxy)benzene (CAS No. 1840-97-7) is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a benzene ring substituted with two bromine atoms and a trifluoromethoxy group. Its molecular formula is C7H3Br2F3O, which contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The presence of halogen atoms can enhance the compound's ability to interact with microbial cell membranes and DNA, leading to inhibition of growth or cell death.

- Cytotoxic Effects : Studies indicate that halogenated compounds can induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways.

- Enzyme Inhibition : The trifluoromethoxy group may play a role in modulating enzyme activity, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations as low as 10 µg/mL. The mechanism was attributed to the disruption of bacterial cell wall synthesis and function .

Cytotoxicity in Cancer Cells

In vitro studies have reported that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were determined to be approximately 25 µM for MCF-7 cells and 30 µM for A549 cells. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a table summarizing key characteristics:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | MCF-7: 25 µM | Apoptosis induction |

| 2-Bromo-4-chloroaniline | Moderate | MCF-7: 35 µM | DNA intercalation |

| Trifluoromethylbenzene | Low | MCF-7: >50 µM | Reactive oxygen species generation |

Propriétés

IUPAC Name |

2,4-dibromo-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHVOILWGQCNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.